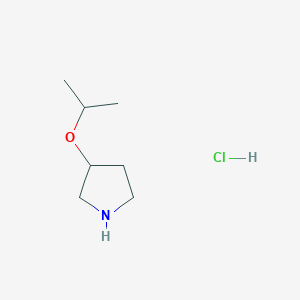
N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine
Übersicht
Beschreibung
N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine (N-bromo-MPA) is a nitrogen-containing compound with a wide range of scientific applications. It is a brominated derivative of the amine group of molecules and has been used extensively in research laboratories for its unique and versatile properties. N-bromo-MPA has been studied for its ability to bind to and activate various proteins, enzymes, and receptors, and has been found to have numerous potential applications in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis Methods
- The chemical "N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine" and its derivatives are used in efficient synthesis methods. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, was achieved. This process involved various reactions, including regioselective substitution and bromination, yielding the desired product in an overall yield of 67% (Hirokawa, Horikawa, & Kato, 2000).
Developing Novel Compounds
- Research has focused on developing novel compounds using the pyridinyl structure as a base. For instance, the palladium-catalyzed Suzuki cross-coupling reaction was used to synthesize a series of new pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These compounds were studied for their quantum mechanical properties and biological activities, revealing potential as chiral dopants for liquid crystals and varying degrees of biological activities (Ahmad et al., 2017).
Role in Medicinal Chemistry
- This compound and its analogs play a significant role in medicinal chemistry. Research includes the synthesis and evaluation of various derivatives for their biological activities, like sigma receptor binding affinity. For example, studies on N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine and related compounds identified them as potent sigma receptor ligands with potential therapeutic applications (de Costa, Radesca, Di Paolo, & Bowen, 1992).
Use in Studying Mechanisms of Reactions
- The compound is also used in studying the mechanisms of various chemical reactions. For example, research on the reduction of enamines with carbonylhydridoferrates utilized derivatives of N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine to understand the reduction process and the effects of different hydrides (Mitsudo et al., 1975).
Eigenschaften
IUPAC Name |
5-bromo-N-cyclohexyl-N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-10-8-11(14)9-15-13(10)16(2)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEVHUJQHCOUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-3-methyl-2-pyridinyl)-N-cyclohexyl-N-methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



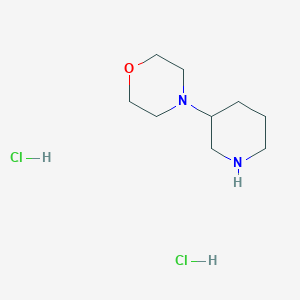
![4-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424017.png)
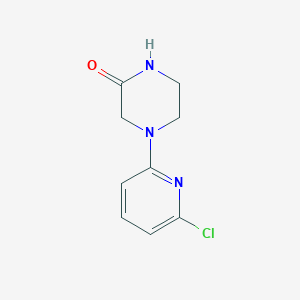
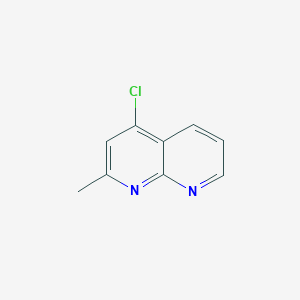
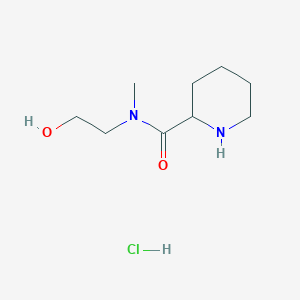
![Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424022.png)
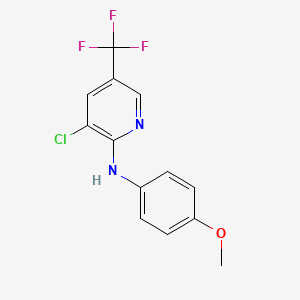
![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)
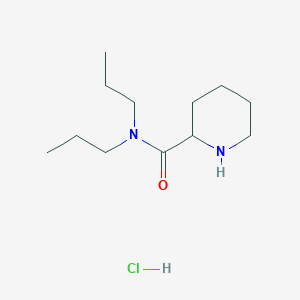
![4-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-piperidine hydrochloride](/img/structure/B1424026.png)
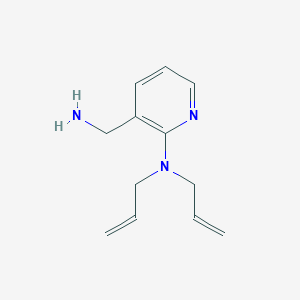
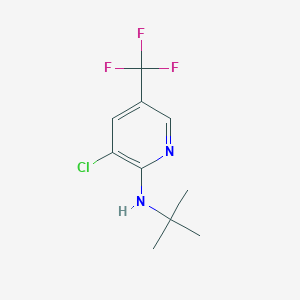
![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)
